

FR180204: Application Notes and Protocols for Proteomics and Genomics Research

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Compound of Interest

Compound Name: FR181157

Cat. No.: B1674010

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Introduction

FR180204 is a potent and selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2).[1][2][3][4] As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, the ERK pathway plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is implicated in various diseases, particularly cancer and inflammatory conditions. This makes FR180204 a valuable tool for researchers in proteomics and genomics to investigate the functional roles of ERK1/2 and to identify potential therapeutic strategies targeting this pathway.

These application notes provide an overview of FR180204, its mechanism of action, and protocols for its use in proteomics and genomics research.

Mechanism of Action

FR180204 specifically targets the ATP-binding pocket of ERK1 and ERK2, preventing their phosphorylation and subsequent activation of downstream substrates.[1][4] This selective inhibition allows for the precise dissection of ERK1/2-mediated signaling events.

Data Presentation: Quantitative Inhibitory Activity

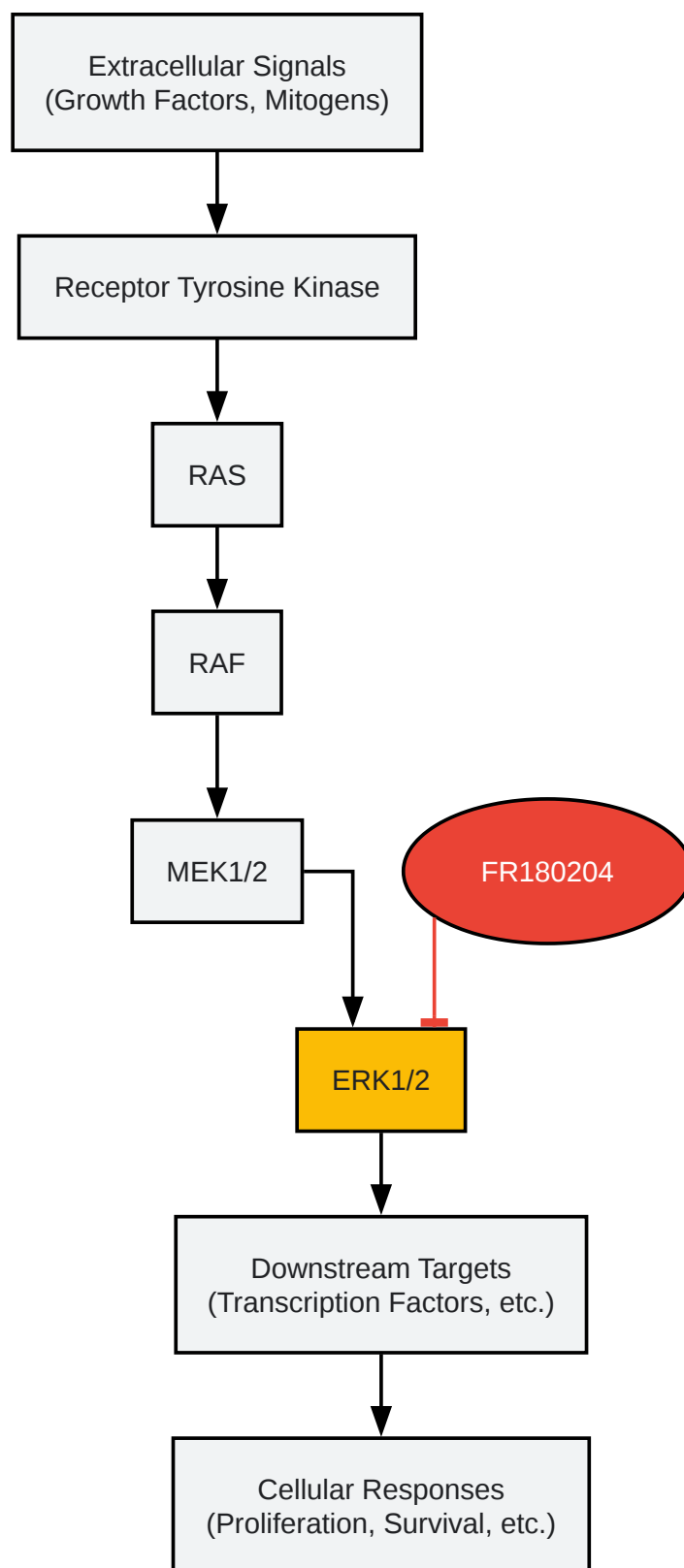
The inhibitory potency and selectivity of FR180204 have been characterized in various studies. The following table summarizes key quantitative data for easy comparison.

Target	Assay Type	Parameter	Value	Reference
ERK1	Cell-free assay	IC ₅₀	0.51 μM	[1]
Cell-free assay	K _i	0.31 μM	[1][4]	
ERK2	Cell-free assay	IC ₅₀	0.33 μM	[1][3]
Cell-free assay	K _i	0.14 μM	[1][4]	
p38α	Cell-free assay	IC ₅₀	10 μM	[3][5]
AP-1	Transfected Mv1Lu cells	IC ₅₀	3.1 μM	[1][2][5]

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. K_i (inhibition constant) is an indication of the potency of an inhibitor.

Signaling Pathway

FR180204 targets the core of the MAPK/ERK signaling pathway. This pathway is a highly conserved signaling module that transduces extracellular signals to intracellular responses.



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Caption: The MAPK/ERK signaling cascade and the point of inhibition by FR180204.

Experimental Protocols

Proteomics Application: In Vitro Kinase Assay for ERK Inhibition

This protocol is designed to assess the inhibitory effect of FR180204 on ERK2 activity using a cell-free kinase assay.

Materials:

- Recombinant active ERK2 enzyme
- Myelin Basic Protein (MBP) as a substrate
- FR180204
- ATP
- Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β -glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
- 96-well plates
- Anti-phospho-MBP antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Microplate reader

Procedure:

- Coat a 96-well plate with 20 μ g/ml MBP solution in PBS.
- Wash the wells with PBS containing 0.05% Tween 20 (T-PBS).
- Block the wells with 3% BSA in T-PBS for 10 minutes at room temperature.

- Wash the wells with T-PBS.
- Prepare a serial dilution of FR180204 in the kinase assay buffer.
- Add the diluted FR180204, ATP, and recombinant ERK2 to the wells.
- Incubate the plate to allow the kinase reaction to proceed.
- Wash the wells and add the anti-phospho-MBP antibody (0.2 µg/ml). Incubate for 1 hour at room temperature.
- Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
- Wash the wells and add the chemiluminescent substrate.
- Measure the signal using a microplate reader.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of FR180204.

Genomics Application: Investigating the Effect of FR180204 on Gene Expression

This protocol outlines a general workflow to study the impact of ERK1/2 inhibition by FR180204 on the transcriptome of cancer cells.

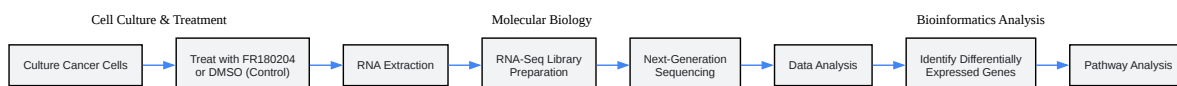
Materials:

- Cancer cell line of interest (e.g., from the Genomics of Drug Sensitivity in Cancer database)
- Cell culture medium and supplements
- FR180204
- DMSO (vehicle control)
- RNA extraction kit

- Library preparation kit for RNA sequencing
- Next-generation sequencing (NGS) platform

Procedure:

- Culture the cancer cells to the desired confluency.
- Treat the cells with a predetermined concentration of FR180204 or DMSO as a vehicle control for a specific duration (e.g., 24 hours).
- Harvest the cells and extract total RNA using a commercial kit.
- Assess the quality and quantity of the extracted RNA.
- Prepare RNA sequencing libraries from the extracted RNA.
- Sequence the libraries on an NGS platform.
- Perform bioinformatics analysis of the sequencing data to identify differentially expressed genes between the FR180204-treated and control groups.
- Conduct pathway analysis on the differentially expressed genes to understand the genomic consequences of ERK1/2 inhibition.



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Caption: Workflow for studying the genomic effects of FR180204.

In Vivo Experimental Protocol

FR180204 has been shown to be effective in animal models of inflammatory diseases, such as collagen-induced arthritis in mice.^[6]

Animal Model: Collagen-induced arthritis (CIA) in DBA/1 mice.

Dosing and Administration:

- Preventive administration: 100 mg/kg, administered intraperitoneally (i.p.), twice daily (b.i.d.).^[6]

Procedure Outline:

- Induce arthritis in DBA/1 mice using type II collagen (CII).
- Administer FR180204 or vehicle control as per the dosing regimen.
- Monitor the clinical signs of arthritis and body weight changes.
- At the end of the study, collect plasma to measure anti-CII antibody levels.
- For delayed-type hypersensitivity assessment, immunize mice with CII and challenge with CII to elicit an inflammatory response. Measure the response in the presence and absence of FR180204.
- For in vitro analysis of T-cell proliferation, prepare lymph node cells from CII-immunized mice and measure their proliferation in response to CII with and without FR180204.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Concluding Remarks

FR180204 is a valuable chemical probe for elucidating the roles of ERK1 and ERK2 in cellular signaling. Its high selectivity makes it a superior tool compared to less specific MAPK inhibitors. The protocols provided here offer a starting point for researchers to employ FR180204 in their proteomics and genomics investigations to further our understanding of the MAPK/ERK pathway in health and disease.

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